11-cis Vaccenyl Acetate
Overview
Description
11-cis Vaccenyl Acetate is a volatile chemical compound that acts as a pheromone in various species, including the fruit fly Drosophila melanogaster and certain longhorn beetles . It is the acetate ester of vaccenyl alcohol and plays a crucial role in mediating aggregation behavior among these insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis Vaccenyl Acetate typically involves the esterification of vaccenyl alcohol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent production of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the acetate group can yield vaccenyl alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Vaccenic acid.
Reduction: Vaccenyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
11-cis Vaccenyl Acetate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and pheromone synthesis.
Biology: In Drosophila research, it is used to study pheromone-mediated behaviors and olfactory signaling pathways.
Medicine: Potential applications in developing pheromone-based pest control strategies.
Industry: Used in the formulation of pheromone traps for pest management in agriculture.
Mechanism of Action
11-cis Vaccenyl Acetate exerts its effects by binding to specific odorant receptors on the antennae of insects. In Drosophila, the odorant receptor subunit Or67d is necessary for the detection of this compound. The binding of this compound to these receptors triggers a signaling cascade that leads to the activation of olfactory neurons, ultimately influencing the behavior of the insects .
Comparison with Similar Compounds
cis-Vaccenic Acid: The carboxylic acid form of vaccenyl alcohol.
E-11-Octadecen-1-ol Acetate: A stereoisomer of 11-cis Vaccenyl Acetate.
Z-11-Octadecen-1-ol Acetate: Another stereoisomer with a different configuration.
Uniqueness: this compound is unique due to its specific role as a pheromone in Drosophila and its ability to mediate aggregation behavior. Its specific interaction with the Or67d receptor distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(Z)-octadec-11-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZKEDWVAOAFQY-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028467 | |
Record name | (11Z)-11-Octadecen-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6186-98-7 | |
Record name | cis-Vaccenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6186-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vaccenyl acetate, 11-cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006186987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11Z)-11-Octadecen-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VACCENYL ACETATE, 11-CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M29ZH9TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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